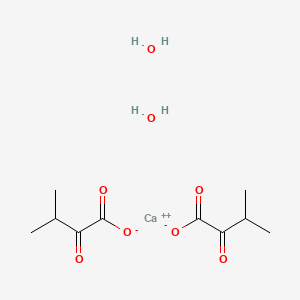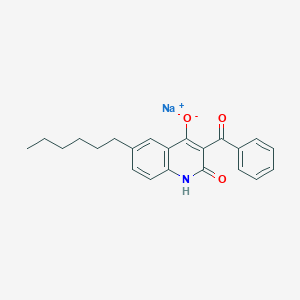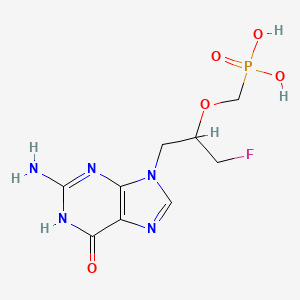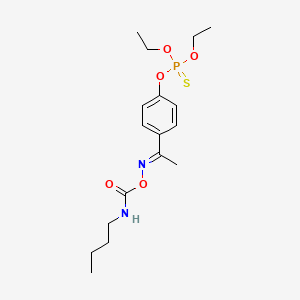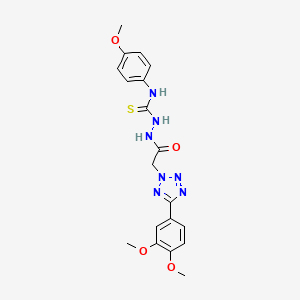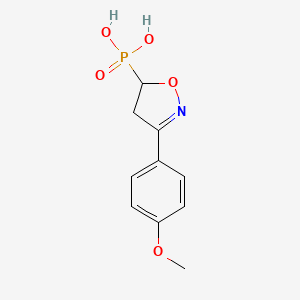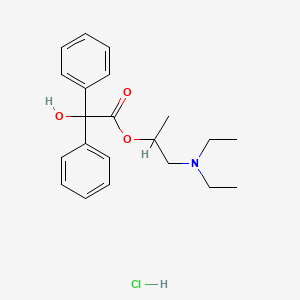
2-(Diethylamino)-1-methylethyl alpha-hydroxy-alpha-phenylbenzeneacetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)-1-methylethyl alpha-hydroxy-alpha-phenylbenzeneacetate hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its complex structure, which includes a diethylamino group, a methylethyl group, and a phenylbenzeneacetate moiety. This compound is often used in scientific research due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-1-methylethyl alpha-hydroxy-alpha-phenylbenzeneacetate hydrochloride typically involves multiple steps, starting with the preparation of the alpha-hydroxy-alpha-phenylbenzeneacetate intermediate. This intermediate is then reacted with 2-(diethylamino)-1-methylethyl chloride under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product. Industrial production methods may also involve the use of catalysts to enhance the reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diethylamino)-1-methylethyl alpha-hydroxy-alpha-phenylbenzeneacetate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(Diethylamino)-1-methylethyl alpha-hydroxy-alpha-phenylbenzeneacetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(Diethylamino)-1-methylethyl alpha-hydroxy-alpha-phenylbenzeneacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Diethylamino)-1-methylethyl alpha-hydroxy-alpha-phenylacetate hydrochloride
- 2-(Diethylamino)-1-methylethyl alpha-hydroxy-alpha-phenylpropionate hydrochloride
- 2-(Diethylamino)-1-methylethyl alpha-hydroxy-alpha-phenylbutyrate hydrochloride
Uniqueness
2-(Diethylamino)-1-methylethyl alpha-hydroxy-alpha-phenylbenzeneacetate hydrochloride is unique due to its specific structural features, which confer distinct reactivity and properties. The presence of the phenylbenzeneacetate moiety, combined with the diethylamino and methylethyl groups, makes this compound particularly versatile in various chemical reactions and applications.
Propiedades
Número CAS |
10503-18-1 |
|---|---|
Fórmula molecular |
C21H28ClNO3 |
Peso molecular |
377.9 g/mol |
Nombre IUPAC |
1-(diethylamino)propan-2-yl 2-hydroxy-2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C21H27NO3.ClH/c1-4-22(5-2)16-17(3)25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,24H,4-5,16H2,1-3H3;1H |
Clave InChI |
ZYBYLUFJVWSUII-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(C)OC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |
Números CAS relacionados |
57-36-3 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


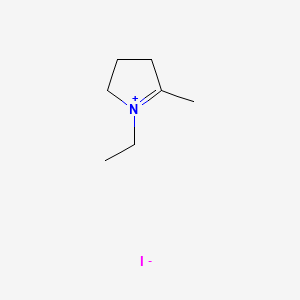
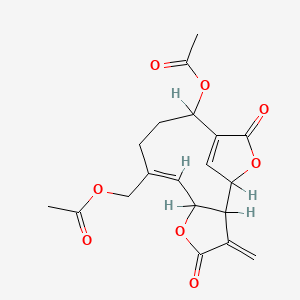
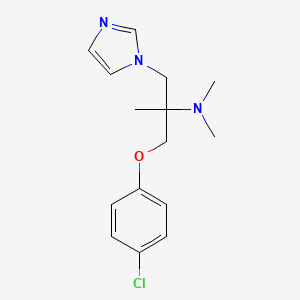
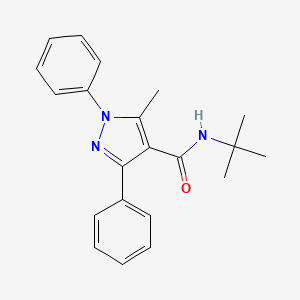
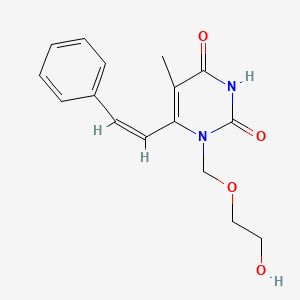
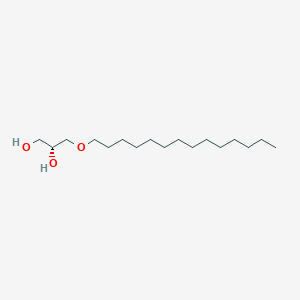
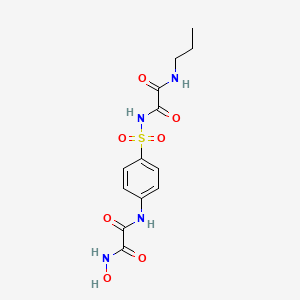
![(Z)-but-2-enedioic acid;7-[2-hydroxy-3-[5-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,4-oxadiazol-3-yl]propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B15188881.png)
